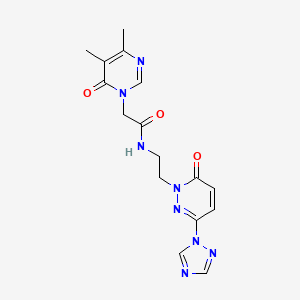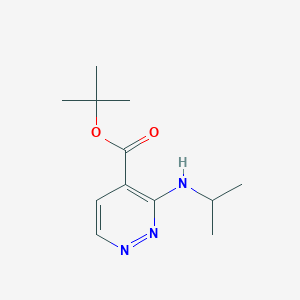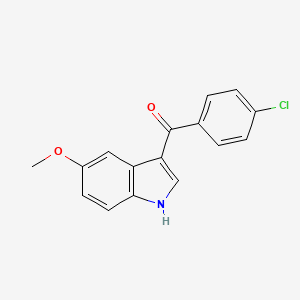
2-(2-methoxyethoxy)-N-(1-methyl-1H-indazol-5-yl)isonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-methoxyethoxy)-N-(1-methyl-1H-indazol-5-yl)isonicotinamide is a useful research compound. Its molecular formula is C17H18N4O3 and its molecular weight is 326.356. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Molecular Transport Mechanisms
The study of molecular transport mechanisms in cancer cells is crucial for understanding drug uptake and distribution within tumors. For instance, the investigation of a structurally similar compound, 1-(2-Methoxyethyl)-2-methyl-4,9-dioxo-3-(pyrazin-2-ylmethyl)-4,9-dihydro-1H-naphtho[2,3-d]imidazolium bromide (YM155 monobromide), reveals its carrier-mediated uptake in various cancer cell lines. This uptake is dependent on factors like incubation time, temperature, and drug concentration, demonstrating the potential for targeted cancer therapy by exploiting specific transport pathways (Minematsu et al., 2009).
Antimicrobial Properties
The synthesis and evaluation of N-[5-(4-substituted)-1H-1,2,3-triazol-1-yl]isonicotinamide derivatives highlight their significant antimicrobial activity against various microorganisms. This suggests that compounds with structural similarities to 2-(2-Methoxyethoxy)-N-(1-Methyl-1H-Indazol-5-Yl)Isonicotinamide could be potent antimicrobial agents, offering a new avenue for the development of novel antibiotics and antifungal medications (Mishra et al., 2010).
Neuroprotective and Enzyme Inhibition
Compounds like this compound may serve as lead structures for developing neuroprotective drugs or enzyme inhibitors. Research into similar molecules shows their potential in modulating excitatory amino acid receptors, which are crucial in neurodegenerative diseases such as Alzheimer's. The ability to selectively inhibit receptor subtypes without affecting others could lead to targeted therapies with fewer side effects (Krogsgaard‐Larsen et al., 1991).
Advanced Material Synthesis
The research on novel chemical structures and their applications extends to material science, where compounds with complex molecular arrangements can lead to the development of advanced materials. For example, the treatment of C70 with (2-methoxyethoxy)methyl azide, resulting in triazoline isomers, demonstrates the potential for creating new materials with unique properties, applicable in electronics, photonics, and nanotechnology (Bellavia-Lund & Wudl, 1997).
Eigenschaften
IUPAC Name |
2-(2-methoxyethoxy)-N-(1-methylindazol-5-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c1-21-15-4-3-14(9-13(15)11-19-21)20-17(22)12-5-6-18-16(10-12)24-8-7-23-2/h3-6,9-11H,7-8H2,1-2H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZYIPTDURWLWIB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NC(=O)C3=CC(=NC=C3)OCCOC)C=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(4-ethylphenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2367332.png)


![(4-Chlorophenyl)(1-oxa-6-azaspiro[2.5]oct-6-yl)methanone](/img/structure/B2367341.png)



![4-[3-(propan-2-yl)-1H-pyrazol-1-yl]benzaldehyde](/img/structure/B2367346.png)
![2-[(2-Fluorophenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2367347.png)


![7-Methoxy-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2367353.png)
![6-(2-Methoxyphenyl)-2-[1-(1-methylpyrazol-4-yl)sulfonylazetidin-3-yl]pyridazin-3-one](/img/structure/B2367354.png)
![2-Chloro-N-(6-methoxypyridin-3-yl)-N-[(1-methylcyclopropyl)methyl]acetamide](/img/structure/B2367355.png)
